An In-Depth Technical Guide to the Synthesis of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine
An In-Depth Technical Guide to the Synthesis of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine
Abstract
This technical guide provides a comprehensive, chemically sound, and field-proven protocol for the synthesis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a valuable building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and this specific derivative serves as a key intermediate for drug discovery and development, particularly in areas like neurological disorders.[1] This document details a robust two-part synthetic strategy, commencing with the construction of the core isoxazole ring via a [3+2] cycloaddition, followed by the installation of the methylamine moiety through reductive amination. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and outline methods for purification and characterization, ensuring a reproducible and validated synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine (3 ), is most logically approached through a two-stage process. The primary disconnection is at the carbon-nitrogen bond of the methylamine group, pointing to a reductive amination pathway. This reaction is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[2][3] This disconnection identifies the key intermediate, 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (2 ), as the immediate precursor.
The second stage of the retrosynthesis focuses on the formation of the 3-aryl-5-substituted isoxazole ring of intermediate 2 . The Huisgen 1,3-dipolar cycloaddition is the preeminent and most versatile method for constructing this heterocyclic system.[4][5] This powerful reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne. This leads to our starting materials: 2-chlorobenzaldoxime (1 ) and a protected form of propargyl aldehyde.
The overall forward synthesis is therefore planned as follows:
Caption: Overall Synthetic Workflow
Part 1: Synthesis of 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde (2)
This phase focuses on constructing the central heterocyclic scaffold. The key transformation is a 1,3-dipolar cycloaddition, a highly efficient method for forming five-membered rings.[6][7] We first prepare the aldoxime precursor, which is then converted to a nitrile oxide in situ for the cycloaddition reaction.
Step 1: Preparation of 2-Chlorobenzaldoxime (1)
The synthesis begins with the straightforward conversion of 2-chlorobenzaldehyde to its corresponding oxime. This is a classic condensation reaction with hydroxylamine.
Experimental Protocol:
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To a stirred solution of 2-chlorobenzaldehyde (40.0 g, 0.284 mol) in ethanol (160 mL) and water (80 mL) in a 1 L round-bottom flask, add hydroxylamine hydrochloride (39.5 g, 0.568 mol).
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Prepare a solution of sodium hydroxide (17.1 g, 0.427 mol) in water (20 mL). Add this solution portion-wise to the reaction mixture over 15 minutes. A precipitate will form.[8]
-
Heat the mixture to reflux. If a solid remains, add a minimal amount of water until it dissolves.
-
Allow the reaction to cool to room temperature, during which a crystalline solid will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from an ethanol-water mixture to yield 2-chlorobenzaldoxime (1 ) as a crystalline solid.[8]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Chlorobenzaldehyde | 140.57 | 40.0 | 0.284 | 1.0 |
| Hydroxylamine HCl | 69.49 | 39.5 | 0.568 | 2.0 |
| Sodium Hydroxide | 40.00 | 17.1 | 0.427 | 1.5 |
| Ethanol | - | 160 mL | - | - |
| Water | - | 100 mL | - | - |
Causality and Insights: Using two equivalents of hydroxylamine hydrochloride ensures the complete consumption of the aldehyde. The sodium hydroxide acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile, and to catalyze the condensation.
Step 2: [3+2] Cycloaddition and Deprotection to Aldehyde (2)
This step is the cornerstone of the synthesis. The aldoxime (1 ) is oxidized in situ to the corresponding nitrile oxide. This highly reactive 1,3-dipole is immediately trapped by an alkyne, propargyl aldehyde diethyl acetal, to form the isoxazole ring. Subsequent acidic workup hydrolyzes the acetal to reveal the desired aldehyde.
Experimental Protocol:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-chlorobenzaldoxime (1 ) (30.0 g, 0.193 mol) and propargyl aldehyde diethyl acetal (27.0 g, 0.211 mol) in chloroform (300 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (27.0 g, 0.202 mol) in chloroform (150 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, add pyridine (1.5 mL) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude acetal-protected isoxazole.
-
To the crude product, add a mixture of tetrahydrofuran (200 mL) and 3M HCl (100 mL). Stir vigorously at room temperature for 4-6 hours until TLC indicates complete deprotection.
-
Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (2 ) as a solid.
Mechanistic Rationale: NCS is a mild and effective chlorinating agent that converts the oxime into a hydroximoyl chloride. The addition of a catalytic amount of a weak base like pyridine facilitates the elimination of HCl to generate the transient 2-chlorobenzonitrile oxide. This dipole then undergoes a concerted [3+2] cycloaddition with the electron-rich alkyne. The acetal serves as a protecting group for the aldehyde, which would otherwise be incompatible with the reaction conditions.
Caption: Key Mechanistic Steps in Isoxazole Formation
Part 2: Reductive Amination to C-[3-(2-Chlorophenyl)-isoxazol-5-yl]-methylamine (3)
With the aldehyde intermediate in hand, the final step is the installation of the methylamine group. Reductive amination is the method of choice, proceeding through the formation of an intermediate imine (or iminium ion), which is then reduced in the same pot to the desired amine.[2][3]
Experimental Protocol:
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To a solution of 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (2 ) (10.0 g, 0.048 mol) in 1,2-dichloroethane (DCE, 200 mL), add methylamine hydrochloride (4.9 g, 0.072 mol).
-
Stir the suspension for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.3 g, 0.072 mol) portion-wise over 20 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient with 1% triethylamine) to yield C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine (3 ).
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Aldehyde (2) | 207.61 | 10.0 | 0.048 | 1.0 |
| Methylamine HCl | 67.52 | 4.9 | 0.072 | 1.5 |
| NaBH(OAc)₃ | 211.94 | 15.3 | 0.072 | 1.5 |
| 1,2-Dichloroethane | - | 200 mL | - | - |
Causality and Insights: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations. It is milder than other hydrides like sodium borohydride and is particularly effective at reducing the intermediate iminium ion in the presence of the starting aldehyde, minimizing the side reaction where the aldehyde is reduced to an alcohol. The use of methylamine hydrochloride requires no additional acid catalyst as it provides the necessary acidic conditions to promote imine formation.
Part 3: Purification and Characterization
Validation of the synthesis requires rigorous purification and characterization of the final product to confirm its identity and purity.
-
Purification: Flash column chromatography is the standard method. The addition of a small amount of triethylamine to the eluent is crucial for preventing the amine product from streaking on the acidic silica gel.
-
Characterization: The structure and purity of the final compound (3 ) should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (2-chlorophenyl group), the isoxazole proton, the methylene (-CH₂-) bridge, and the methyl (-CH₃) and amine (-NH-) protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic ring, the isoxazole core, the methylene carbon, and the methyl carbon. |
| Mass Spec (HRMS) | An exact mass measurement corresponding to the molecular formula C₁₁H₁₁ClN₂O, confirming the elemental composition. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Part 4: Safety and Handling
Chemical Hazard Overview:
-
Chlorinated Solvents (DCM, DCE, Chloroform): Are suspected carcinogens and should be handled exclusively in a certified chemical fume hood.
-
N-Chlorosuccinimide (NCS): Is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench reactions carefully and avoid contact with acidic solutions.
-
Pyridine: Is flammable, toxic, and has a noxious odor. Handle only in a fume hood.
-
Hydroxylamine HCl: Is corrosive and a potential skin sensitizer.
All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.
Conclusion
This guide outlines a reliable and scalable synthesis for C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. The strategy leverages two powerful and well-understood transformations in organic chemistry: the 1,3-dipolar cycloaddition for the efficient construction of the isoxazole core and the reductive amination for the selective introduction of the methylamine functionality. By providing detailed protocols, mechanistic insights, and characterization guidelines, this document serves as a self-validating resource for researchers in drug discovery and synthetic chemistry.
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